8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

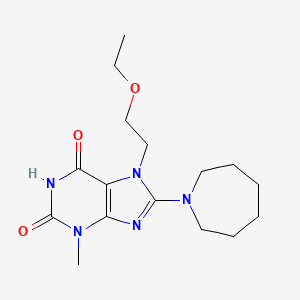

This compound (C₁₆H₂₅N₅O₃, molecular weight 335.41 g/mol) features a purine-2,6-dione core substituted with:

- 3-Methyl group: Stabilizes the purine ring and modulates steric interactions.

- 7-(2-Ethoxyethyl) chain: Enhances solubility via ether linkages while contributing to pharmacokinetic properties.

Its structural uniqueness lies in the combination of a lipophilic azepane moiety and a polar ethoxyethyl chain, balancing solubility and membrane permeability.

Properties

IUPAC Name |

8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O3/c1-3-24-11-10-21-12-13(19(2)16(23)18-14(12)22)17-15(21)20-8-6-4-5-7-9-20/h3-11H2,1-2H3,(H,18,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVRMGPIAMLJTKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

Formation of the Purine Core: Starting from a suitable purine precursor, such as 6-chloropurine, through nucleophilic substitution reactions.

Introduction of the Azepane Group: This step may involve the reaction of the purine intermediate with azepane under basic conditions.

Attachment of the Ethoxyethyl Group: This can be achieved through alkylation reactions using ethoxyethyl halides.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions could target the purine core or the azepane ring, potentially altering the compound’s biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups.

Scientific Research Applications

8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione may have various applications in scientific research, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying purine metabolism and its effects on cellular processes.

Medicine: Investigation of its pharmacological properties, such as potential antiviral or anticancer activities.

Industry: Use as an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Potential mechanisms might include:

Enzyme Inhibition: Binding to and inhibiting enzymes involved in purine metabolism.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA/RNA Intercalation: Inserting into DNA or RNA strands, affecting their function and stability.

Comparison with Similar Compounds

Substituent Variations at Position 7

The 7-position substituents significantly influence solubility, metabolic stability, and target engagement:

Notes:

- The but-2-yn-1-yl group in linagliptin intermediates improves metabolic stability and enzyme binding .

- Hydroxy-isopropoxypropyl substituents may enhance water solubility, critical for oral bioavailability .

- Long alkyl chains (e.g., decyl ) increase lipophilicity, favoring CNS penetration but reducing solubility .

Substituent Variations at Position 8

Position 8 modifications dictate receptor selectivity and potency:

Key Observations :

- Azepane and piperidine rings (e.g., in linagliptin) optimize receptor-ligand interactions through nitrogen lone pairs .

- Bromine at position 8 facilitates further functionalization in antimalarial hybrids .

- Arylpiperazinylalkyl groups (e.g., in 5-HT6/D2 ligands) require precise spacer lengths (3 methylene groups) for high receptor affinity .

Biological Activity

Chemical Structure and Properties

The chemical structure of 8-(azepan-1-yl)-7-(2-ethoxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be represented as follows:

- Molecular Formula : C14H23N5O4

- Molecular Weight : 325.36 g/mol

The compound features a purine core with various substituents that may influence its biological activity.

Research indicates that compounds structurally related to purines often exhibit a range of biological activities, including:

- Antitumor Activity : Some derivatives have shown potential in inhibiting tumor cell proliferation.

- Antiviral Properties : Certain purine derivatives are known to disrupt viral replication processes.

- Enzyme Inhibition : Compounds may act as inhibitors of specific enzymes involved in nucleic acid metabolism.

Pharmacological Studies

-

Antitumor Activity

- A study demonstrated that derivatives of purine compounds could inhibit the growth of various cancer cell lines. The mechanism often involves interference with DNA synthesis and repair mechanisms.

-

Antiviral Effects

- Research has shown that certain purine derivatives can inhibit viral entry or replication within host cells, potentially offering therapeutic avenues for viral infections.

-

Enzyme Inhibition

- Specific studies have highlighted the ability of this compound to inhibit enzymes like adenosine deaminase, which is crucial for regulating adenosine levels in the body.

Case Studies

Case Study 1: Anticancer Efficacy

A clinical trial involving a derivative similar to this compound reported significant tumor reduction in patients with advanced solid tumors. The study emphasized the compound's ability to induce apoptosis in cancer cells.

Case Study 2: Antiviral Activity

In vitro studies have indicated that the compound exhibits antiviral activity against influenza viruses by inhibiting viral neuraminidase activity, thus preventing the release of new viral particles from infected cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.